molecular formula C8H18ClN3O B2988851 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride CAS No. 1909337-04-7

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Cat. No.: B2988851
CAS No.: 1909337-04-7
M. Wt: 207.7
InChI Key: FOHHWQWGPZHBNS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of 3,3-dimethylurea with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 3,3-Dimethylurea and piperidine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(piperidin-4-yl)urea hydrochloride
  • N,N-Dimethyl-N’-(4-piperidinyl)urea hydrochloride

Uniqueness

3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1,1-dimethyl-3-piperidin-3-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHWQWGPZHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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